molecular formula C13H14O5 B14266352 (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate CAS No. 167502-21-8

(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate

Cat. No.: B14266352
CAS No.: 167502-21-8
M. Wt: 250.25 g/mol
InChI Key: RAIQARMGAWPEDE-UHFFFAOYSA-N
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Description

(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate is a benzodioxin derivative featuring a 1,4-benzodioxin core substituted with an acetyl group at the 6-position and a methyl acetate moiety at the 2-position. The benzodioxin scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions with biological targets .

Properties

CAS No.

167502-21-8

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

(6-acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate

InChI

InChI=1S/C13H14O5/c1-8(14)10-3-4-12-13(5-10)17-7-11(18-12)6-16-9(2)15/h3-5,11H,6-7H2,1-2H3

InChI Key

RAIQARMGAWPEDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(CO2)COC(=O)C

Origin of Product

United States

Preparation Methods

Cyclization of Dihydroxyacetophenone Derivatives

A foundational approach involves constructing the benzodioxin core from dihydroxybenzene precursors. For example, 2,5-dihydroxyacetophenone serves as a viable starting material due to its pre-installed acetyl group at the 6-position. Reaction with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates nucleophilic substitution, forming the 1,4-dioxin ring:

$$
\text{2,5-Dihydroxyacetophenone + 1,2-Dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-ol}
$$

This intermediate harbors a hydroxyl group at the 2-position, which is subsequently esterified to yield the methyl acetate substituent.

Esterification of the 2-Hydroxyl Group

The hydroxyl group at the 2-position undergoes esterification using acetic anhydride in the presence of catalytic sulfuric acid. Optimized conditions from methyl acetate synthesis (e.g., 4.08% catalyst concentration, 1.19:1 methanol-to-acetic acid ratio) can be adapted, though methanol is replaced by the benzodioxin alcohol:

$$
\text{6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-ol + Acetic Anhydride} \xrightarrow{\text{H}2\text{SO}4} \text{(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate}
$$

Yields exceeding 95% are achievable under microwave-assisted conditions (577 W, 24.5 minutes), as demonstrated in analogous esterifications.

Alternative Catalytic Approaches

Zeolite-Catalyzed Cyclization

H-MCM-22 zeolite, effective in synthesizing benzodiazepines, can catalyze the cyclization of 2,5-dihydroxyacetophenone with ethylene glycol diacetate. The mesoporous structure of H-MCM-22 enhances reactant diffusion, achieving 88% conversion at 60°C in acetonitrile:

$$
\text{2,5-Dihydroxyacetophenone + Ethylene Glycol Diacetate} \xrightarrow{\text{H-MCM-22}} \text{this compound}
$$

Chemical Reactions Analysis

Types of Reactions

(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

(6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetyl and acetate groups can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The benzodioxin ring system may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate with structurally related benzodioxin derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight Key Applications/Properties References
This compound 6-Acetyl, 2-methyl acetate ~292.3 (estimated) Likely intermediate for drug synthesis; acetyl group may enhance metabolic stability.
N-(2,3-Dihydro-1,4-benzodioxin-2-yl carbonyl)piperazine 2-Carbonyl piperazine 291.32 Intermediate for Doxazosin (antihypertensive agent); piperazine moiety aids solubility.
Allyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate 6-Benzodioxin, 7-allyloxy acetate, chromen-4-one 466.49 Chromenone linkage suggests potential use in anti-inflammatory or antioxidant agents.
Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetate 6-Benzodioxin, 7-methoxy acetate, chromen-4-one 410.38 Similar to above but with methyl ester; altered solubility and hydrolytic stability.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 5-Benzodioxin, 2-methoxy pyridinamine, dimethylaminomethylphenyl 391.46 Dopamine/serotonin receptor modulation (research use); amino groups enable hydrogen bonding.
{7-Amino-8-[1-propenyl]-2,3-dihydro-1,4-benzodioxin-2-yl}methyl 4-methylbenzenesulfonate 7-Amino, 8-propenyl, 2-methyl sulfonate ~437.5 (estimated) Intermediate for antipsychotics; sulfonate acts as a leaving group in nucleophilic reactions.

Key Structural and Functional Insights:

Substituent Effects on Reactivity and Stability The acetyl group in the target compound may reduce electrophilicity at the benzodioxin ring compared to nitro or amino substituents (e.g., in intermediates for antipsychotics ).

Pharmacological Implications

  • Piperazine- and pyridinamine-substituted analogs (e.g., and ) exhibit direct receptor interactions (e.g., antihypertensive or antipsychotic effects), whereas the target compound’s ester and acetyl groups suggest a role as a synthetic precursor rather than a final drug candidate .

Synthetic Utility

  • The target compound’s structure aligns with intermediates used in one-pot syntheses (e.g., ), where ester groups facilitate nucleophilic acyl substitutions or condensations.

Q & A

Basic Research Questions

Q. What synthetic strategies are typically employed to construct the benzodioxin core in derivatives like (6-Acetyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate?

  • The benzodioxin core is often synthesized via cyclization reactions using dihydroxybenzene derivatives or epoxide intermediates. For example, cyclocondensation of catechol derivatives with dihalides or carbonyl-containing reagents under basic conditions (e.g., K₂CO₃) can yield the 1,4-benzodioxin structure. Subsequent functionalization (e.g., acetylation, esterification) introduces substituents like the acetyl and methyl acetate groups .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

  • 1H-NMR resolves proton environments (e.g., acetyl methyl, benzodioxin aromatic protons). IR spectroscopy identifies carbonyl (C=O) stretches from the acetyl and ester groups (~1700-1750 cm⁻¹). CHN elemental analysis validates stoichiometry, while mass spectrometry (HRMS) confirms molecular weight .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Use fume hoods, gloves, and eye protection. In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Avoid inhalation and ingestion. Consult safety data sheets for benzodioxin derivatives, which recommend emergency protocols similar to handling aromatic esters .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the benzodioxin core during synthesis?

  • Key variables include:

  • Catalysts : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance cyclization efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature : Controlled heating (80–120°C) minimizes side reactions like oxidation.
  • Monitoring by TLC or HPLC ensures reaction progression .

Q. How might researchers address contradictions in spectral data interpretation, such as unexpected coupling patterns in 1H-NMR?

  • Use 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals. Computational modeling (e.g., DFT calculations) predicts chemical shifts and validates assignments. Cross-referencing with analogs (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide) can clarify structural ambiguities .

Q. What in silico strategies are effective for predicting the biological activity of this compound?

  • Molecular docking identifies potential binding sites in enzyme targets (e.g., α-glucosidase, acetylcholinesterase). QSAR models correlate substituent effects (e.g., acetyl group electron-withdrawing properties) with inhibitory activity. Pharmacophore mapping aligns structural features with known bioactive benzodioxins .

Q. How do the acetyl and methyl acetate substituents influence the compound’s physicochemical properties?

  • The acetyl group increases lipophilicity (LogP) and may enhance membrane permeability. The methyl ester improves stability against hydrolysis compared to free carboxylic acids. Solubility in polar solvents (e.g., ethanol, DMSO) is critical for in vitro assays .

Q. What mechanistic hypotheses explain the enzyme inhibition potential of this compound, based on structural analogs?

  • Analogous 1,4-benzodioxin derivatives (e.g., sulfonamide-acetamides) inhibit α-glucosidase via competitive binding to the active site, as shown by kinetic assays. The acetyl group may interact with catalytic residues (e.g., histidine in acetylcholinesterase), while the benzodioxin core provides π-π stacking with aromatic enzyme pockets .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities of structurally similar benzodioxin derivatives?

  • Evaluate assay conditions (e.g., pH, enzyme source) that affect inhibitor potency. Compare substituent effects: For example, electron-withdrawing groups (e.g., acetyl) may enhance activity in some targets but reduce it in others. Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

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